molecular formula C8H9NO4 B7826881 D-(-)-Dihydrophenylglycin

D-(-)-Dihydrophenylglycin

Cat. No.: B7826881
M. Wt: 183.16 g/mol
InChI Key: YJVLTUAAYZRZML-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(-)-Dihydrophenylglycin is an important chiral amino acid derivative. It is widely used in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry and functional properties. This compound is particularly valued for its role as a building block in the production of beta-lactam antibiotics and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(-)-Dihydrophenylglycin can be synthesized through several methods, including:

    Asymmetric Hydrogenation: This method involves the hydrogenation of phenylglycine derivatives using chiral catalysts to achieve the desired stereochemistry.

    Enzymatic Resolution: Enzymes such as lipases or acylases are used to selectively hydrolyze one enantiomer from a racemic mixture, leaving the desired D-(-)-enantiomer.

    Chemical Resolution: This involves the use of chiral resolving agents to separate the enantiomers of phenylglycine.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale asymmetric hydrogenation processes due to their efficiency and scalability. The use of chiral catalysts in these processes ensures high enantiomeric purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form dihydro derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidized Derivatives: Such as phenylglyoxylic acid.

    Reduced Derivatives: Such as dihydrophenylglycine.

    Substituted Derivatives: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

D-(-)-Dihydrophenylglycin has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Key intermediate in the production of beta-lactam antibiotics, which are crucial for treating bacterial infections.

    Industry: Used in the manufacture of fine chemicals and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of D-(-)-Dihydrophenylglycin involves its interaction with specific molecular targets, such as enzymes and receptors. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical pathways. For example, in the synthesis of beta-lactam antibiotics, it acts as a precursor that undergoes further chemical transformations to form the active antibiotic compound.

Comparison with Similar Compounds

    L-Phenylglycine: Another chiral amino acid with similar structural features but different stereochemistry.

    D-Phenylalanine: Shares the phenyl group but has a different side chain structure.

    D-(-)-2-Aminobutyric Acid: Similar in being a chiral amino acid but with a different side chain.

Uniqueness: D-(-)-Dihydrophenylglycin is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of beta-lactam antibiotics. Its ability to undergo various chemical reactions while maintaining its chiral integrity sets it apart from other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-2-(2,5-dihydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c9-7(8(12)13)5-3-4(10)1-2-6(5)11/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVLTUAAYZRZML-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)[C@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-(-)-Dihydrophenylglycin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
D-(-)-Dihydrophenylglycin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
D-(-)-Dihydrophenylglycin
Reactant of Route 4
D-(-)-Dihydrophenylglycin
Reactant of Route 5
D-(-)-Dihydrophenylglycin
Reactant of Route 6
Reactant of Route 6
D-(-)-Dihydrophenylglycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.